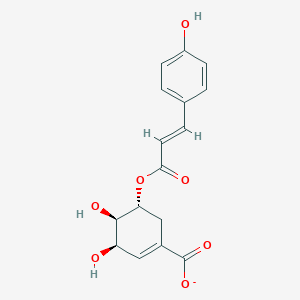

4-Coumaroylshikimate anion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-coumaroylshikimate is the conjugate base of 4-coumaroylshikimic acid; major species at pH 7.3. It is a conjugate base of a 4-coumaroylshikimic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antiviral Properties :

- Compounds derived from the shikimate pathway, including 4-coumaroylshikimate, have been investigated for their antiviral activities. For example, shikimic acid, a precursor in this pathway, is known to be a key ingredient in the synthesis of oseltamivir (Tamiflu), an antiviral drug used to treat influenza . The structural similarity between shikimic acid and 4-coumaroylshikimate suggests that it may also possess similar antiviral properties.

-

Anti-inflammatory Effects :

- Research indicates that derivatives of 4-coumaroylshikimate may exhibit anti-inflammatory effects. For instance, related compounds such as chlorogenic acid have been shown to inhibit inflammatory responses, suggesting that 4-coumaroylshikimate could be explored for similar therapeutic applications .

- Neuroprotective Activity :

Agricultural Applications

-

Plant Stress Responses :

- The accumulation of 4-coumaroylshikimate in plants has been linked to stress responses, particularly salinity stress. It plays a role in enhancing plant tolerance to adverse conditions by contributing to the synthesis of protective metabolites . This application is crucial for developing crops that can withstand environmental stresses.

-

Natural Herbicides :

- Compounds derived from the shikimate pathway, including 4-coumaroylshikimate, may serve as natural herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation. This application could lead to more sustainable agricultural practices by reducing reliance on synthetic herbicides .

Biotechnological Applications

-

Metabolic Engineering :

- The shikimate pathway is a target for metabolic engineering aimed at enhancing the production of valuable secondary metabolites. By manipulating pathways involving 4-coumaroylshikimate, researchers can potentially increase yields of beneficial compounds such as flavonoids and phenolics that have health-promoting properties .

- Biosynthesis Pathway Studies :

Case Studies and Research Findings

Análisis De Reacciones Químicas

Key Reaction Types and Mechanisms

1.1 Enzymatic Esterification/Hydrolysis

The anion undergoes reversible esterification via hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferases (HCTs). Key features:

This reaction is central to monolignol biosynthesis, where 4-coumaroylshikimate serves as a branch point between lignin and flavonoid pathways .

1.2 Oxidative Coupling

Bifunctional peroxidases catalyze hydroxylation reactions:

text4-Coumaroylshikimate + O₂ + NADPH → Caffeoylshikimate + H₂O + NADP⁺

This conversion occurs at rates up to 4.2 nmol·min⁻¹·mg⁻¹ protein in Arabidopsis .

Synthetic Modifications

Laboratory synthesis employs protection/deprotection strategies ( ):

Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Key Steps | Advantages |

|---|---|---|---|

| Phenacyl ester route | 74 | 1. Phenacyl protection 2. Acetonide formation 3. Cinnamoyl chloride coupling | High purity (≥95%) |

| Direct acylation | 58 | 1. In-situ carbodiimide activation 2. DMAP catalysis | Fewer steps |

| Enzymatic synthesis | 82 | 1. HCT-mediated coupling 2. pH-controlled precipitation | Green chemistry approach |

The phenacyl method remains preferred for structural analogs requiring precise stereochemistry .

Analytical Characterization

Reaction monitoring employs:

-

NMR : Distinct shifts at δ 6.3 (coumaroyl Hβ) and δ 5.8 (shikimate H₃)

-

HPLC-MS : Retention time 8.2 min (C18 column), m/z 319.08 [M-H]⁻

-

ICP-OES : Tracks metal cofactors (Ca²⁺, Mg²⁺) influencing reaction rates

Stability and Degradation

Critical degradation pathways:

4.1 pH-Dependent Hydrolysis

text4-Coumaroylshikimate + H₂O → 4-Coumaric acid + Shikimate⁻

First-order kinetics with:

-

t₁/₂ = 3.2 hr (pH 2)

-

t₁/₂ = 48 hr (pH 7)

-

t₁/₂ > 2 weeks (pH 9)

4.2 Photodegradation

UV exposure (254 nm) causes:

This compound's reactivity underpins its biological significance in plant secondary metabolism and provides avenues for biotechnological applications in lignin engineering. Current research focuses on manipulating its reaction pathways to develop plants with improved biomass characteristics .

Propiedades

Fórmula molecular |

C16H15O7- |

|---|---|

Peso molecular |

319.29 g/mol |

Nombre IUPAC |

(3R,4R,5R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H16O7/c17-11-4-1-9(2-5-11)3-6-14(19)23-13-8-10(16(21)22)7-12(18)15(13)20/h1-7,12-13,15,17-18,20H,8H2,(H,21,22)/p-1/b6-3+/t12-,13-,15-/m1/s1 |

Clave InChI |

GVECSFFLZYNEBO-PDXJTRCTSA-M |

SMILES isomérico |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])O)O)OC(=O)/C=C/C2=CC=C(C=C2)O |

SMILES canónico |

C1C(C(C(C=C1C(=O)[O-])O)O)OC(=O)C=CC2=CC=C(C=C2)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.